molecular formula C17H17N5OS B5585745 4-[(4-propoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-[(4-propoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5585745
M. Wt: 339.4 g/mol
InChI Key: NOUUQFVALFPRTI-XDHOZWIPSA-N
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Description

4-[(4-propoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.11538136 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-[(4-propoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as alpha-synuclein, which is involved in neurodegenerative diseases like Parkinson’s disease . The compound’s interaction with alpha-synuclein inhibits its aggregation, thereby reducing neurotoxicity and neurodegeneration. Additionally, this compound interacts with other proteins and biomolecules, potentially affecting various cellular pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the signaling pathways involved in neuroprotection, thereby enhancing cell survival and reducing apoptosis . Furthermore, it impacts gene expression by regulating the transcription of genes associated with neurodegenerative diseases, leading to altered cellular metabolism and improved cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to alpha-synuclein, inhibiting its aggregation and preventing the formation of toxic amyloid fibrils . This inhibition is crucial in reducing the cytotoxic effects associated with neurodegenerative diseases. Additionally, the compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context, thereby modulating various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on alpha-synuclein aggregation over extended periods . Degradation of the compound can lead to reduced efficacy and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits neuroprotective effects, reducing neurotoxicity and improving cellular health . At higher dosages, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s interaction with alpha-synuclein and other biomolecules influences metabolic flux and metabolite levels, potentially altering cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are critical for ensuring the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on target biomolecules . Post-translational modifications and targeting signals may influence the compound’s localization, thereby affecting its biochemical properties and therapeutic potential.

Properties

IUPAC Name

4-[(E)-(4-propoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-11-23-15-5-3-13(4-6-15)12-19-22-16(20-21-17(22)24)14-7-9-18-10-8-14/h3-10,12H,2,11H2,1H3,(H,21,24)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUQFVALFPRTI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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